molecular formula C14H15N3O6S B14616197 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide CAS No. 56948-07-3

4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide

Katalognummer: B14616197
CAS-Nummer: 56948-07-3
Molekulargewicht: 353.35 g/mol
InChI-Schlüssel: DQVYSKZAILWHMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an amino group, a dimethoxy group, and a nitrophenyl group attached to a benzenesulfonamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, nitro-substituted, or sulfone-substituted benzenesulfonamides.

Wirkmechanismus

The mechanism of action of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kynurenine hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neuroprotection during brain ischemia . By inhibiting this enzyme, the compound can reduce neuronal loss and protect against brain damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit kynurenine hydroxylase and its potential neuroprotective effects make it a compound of significant interest in medical research.

Eigenschaften

CAS-Nummer

56948-07-3

Molekularformel

C14H15N3O6S

Molekulargewicht

353.35 g/mol

IUPAC-Name

4-amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H15N3O6S/c1-22-13-7-11(12(17(18)19)8-14(13)23-2)16-24(20,21)10-5-3-9(15)4-6-10/h3-8,16H,15H2,1-2H3

InChI-Schlüssel

DQVYSKZAILWHMC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.